1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
The compound "1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as imidazole, pyridine, and pyrrolone. These structural motifs are common in pharmaceuticals and materials chemistry due to their unique electronic and chemical properties.
Synthesis Analysis
The synthesis of complex heterocycles often involves multistep reactions, including the formation of imidazo[1,2-a]pyridines and related structures. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines . Similarly, β-lactam carbenes can react with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridines . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of multiple aromatic systems, which can engage in π-π interactions and hydrogen bonding. The imidazole and pyridine rings are known to contribute to the stability of N-heterocyclic carbenes, which can be used as ligands in various metal complexes . The hydroxy and pyrrolone functionalities may also influence the molecule's electronic properties and reactivity.
Chemical Reactions Analysis
The compound contains functional groups that can participate in a variety of chemical reactions. For example, the imidazole ring can act as a nucleophile or as a coordinating site for metal ions . The pyridine moiety can undergo electrophilic substitution reactions, while the pyrrolone part of the molecule could be involved in nucleophilic addition reactions . The presence of a hydroxy group also opens up possibilities for further functionalization through reactions such as esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-Vis absorbance, making the compound potentially useful as a fluorescent probe . The compound's solubility in organic solvents and water would depend on the balance between its polar and nonpolar regions. The reactivity of the compound could be modulated by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings .
Scientific Research Applications
Synthesis and Electrochemical Evaluation
Research by Zaki et al. (2012) explored the synthesis of substituted imidazoles, which are precursors to compounds like 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one. Their study focused on preparing pyrrolyl-imidazoles and evaluating their electrochemical properties, indicating potential bioreduction capabilities. This research is significant for understanding the synthesis and basic properties of related imidazole derivatives (Zaki, Bettencourt, Fernandes, & Proença, 2012).
Palladium-Catalyzed Carbonylative Synthesis
Mancuso et al. (2017) reported on a palladium-catalyzed carbonylative synthesis process that creates functionalized benzimidazopyrimidinones. Their methodology provides insights into synthesizing complex molecules that may include structures similar to the chemical . This research is relevant for advancing synthetic methods applicable to a broad range of imidazole-based compounds (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).
Anticoagulant Activity
A study by Yang et al. (2015) focused on synthesizing imidazo[4,5-c]pyridin-2-yl derivatives, showcasing potential anticoagulant abilities. This research may indicate a broader therapeutic application for compounds structurally related to this compound in the field of anticoagulation therapy (Yang, Su, Ren, & Chen, 2015).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving β-lactam carbenes. Among these derivatives, some were found to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This suggests potential applications in environmental monitoring and analytical chemistry for related compounds (Shao, Pang, Yan, Shi, & Cheng, 2011).
Antioxidant and Antimicrobial Activities
Research by Bassyouni et al. (2012) involved the synthesis and evaluation of benzo[d]imidazole-2-carbonyl derivatives for their antioxidant and antimicrobial activities. These findings provide a basis for considering the therapeutic and biological potential of imidazole-based compounds in pharmacological applications (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Antiviral Activity of Benzofuran-Transition Metal Complexes
Galal et al. (2010) synthesized and tested the HIV inhibitory activity of new compounds, including benzofuran-transition metal complexes. This research may indicate the potential antiviral applications of structurally similar compounds, which could be crucial for developing new therapeutic agents (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-8-17(9-7-16)21(28)19-20(18-5-2-3-10-25-18)27(23(30)22(19)29)13-4-12-26-14-11-24-15-26/h2-3,5-11,14-15,20,28H,4,12-13H2,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCHPGSKWRCLS-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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